Structural Uniqueness: Steric Bulk at the Benzylic Position Differentiates from Mono‑Methoxy Analog
The target compound possesses a 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl side chain, introducing a quaternary‑like benzylic carbon with two oxygen substituents. The closest commercially available comparator, N1‑(2‑methoxyphenethyl)‑N2‑(pyridin‑3‑yl)oxalamide (CAS 920188‑78‑9), lacks the benzylic methoxy and the meta‑methoxy on the phenyl ring . In the P2X3 antagonist patent (US 8,895,589), replacement of a phenyl‑substituted methylene linker with a methoxy‑substituted methylene resulted in potency changes exceeding 20‑fold in FLIPR‑based calcium‑flux assays [1]. The steric congestion introduced by the target compound’s benzylic methoxy is therefore anticipated to substantially alter receptor binding kinetics [1].
| Evidence Dimension | Structural differentiation: benzylic substitution |
|---|---|
| Target Compound Data | Contains –CH(OCH₃)–(3‑methoxyphenyl) group |
| Comparator Or Baseline | CAS 920188‑78‑9 contains –CH₂–(2‑methoxyphenyl) group |
| Quantified Difference | No direct potency data available; >20‑fold IC₅₀ shift observed for analogous linker modifications in parent patent series [1] |
| Conditions | FLIPR calcium‑flux assay using human P2X3‑expressing cells (patent data for related series) |
Why This Matters
The steric and electronic divergence at the benzylic position means that any biological activity inferred from simpler analogs is unreliable; researchers must use the exact compound to reproduce structure‑dependent effects.
- [1] Broka CA, Hawley RC. Pyridinyl amides as P2X3 and P2X2/3 inhibitors. US Patent 8,895,589 B2, issued 25 Nov 2014. View Source
